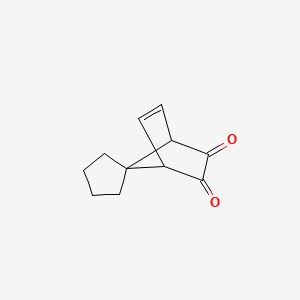![molecular formula C6H7N5 B14603669 1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl- CAS No. 61139-79-5](/img/structure/B14603669.png)
1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl- is a heterocyclic compound that belongs to the class of fused triazolo-triazine derivatives. These compounds are known for their unique structural features and diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of nitrogen atoms in the fused ring system imparts significant chemical reactivity and potential for various functional modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolo-triazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the incorporation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various alkyl or acyl groups into the triazolo-triazine ring .
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl- has a wide range of scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Materials Science: The compound’s nitrogen-rich structure makes it suitable for use in energetic materials and explosives.
Industrial Chemistry: The compound can be used as a building block for the synthesis of other heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl- involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound can inhibit enzymes or receptors involved in disease processes. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. Additionally, the compound’s nitrogen-rich structure allows for hydrogen bonding and electrostatic interactions with biological molecules, enhancing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[1,5-a][1,3,5]triazine: Another fused triazolo-triazine derivative with similar energetic properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A compound with a fused triazolo-thiadiazine ring system, known for its diverse pharmacological activities.
Uniqueness
1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl- stands out due to its specific substitution pattern and the presence of dimethyl groupsThe compound’s ability to undergo various chemical reactions and its suitability for different scientific research applications make it a valuable compound in both academic and industrial settings .
Eigenschaften
CAS-Nummer |
61139-79-5 |
|---|---|
Molekularformel |
C6H7N5 |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
5,6-dimethyl-[1,2,4]triazolo[3,4-c][1,2,4]triazine |
InChI |
InChI=1S/C6H7N5/c1-4-5(2)11-3-7-9-6(11)10-8-4/h3H,1-2H3 |
InChI-Schlüssel |
HOBGXJDUXFFMIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C=NN=C2N=N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


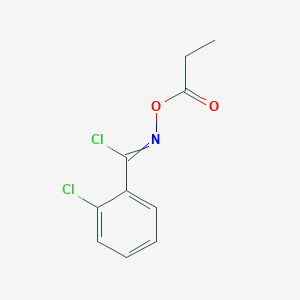
![2'-[(E)-(4-Methylphenyl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14603596.png)
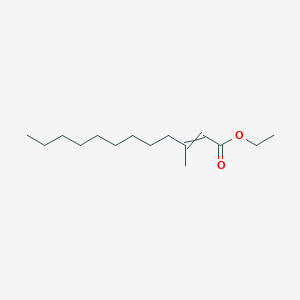
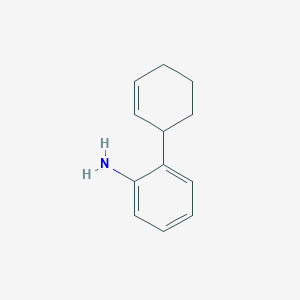
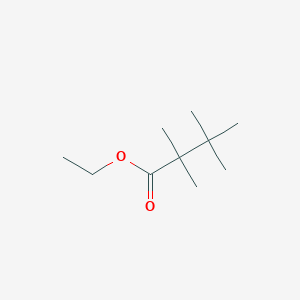
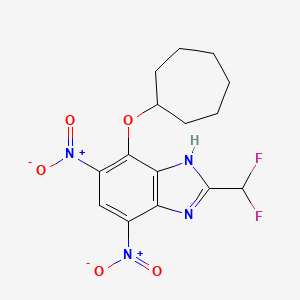

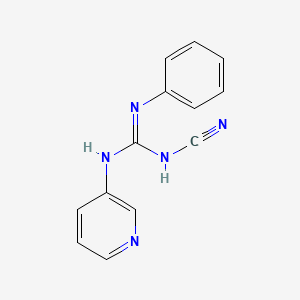
![Methyl [(2-methylacryloyl)sulfanyl]acetate](/img/structure/B14603641.png)
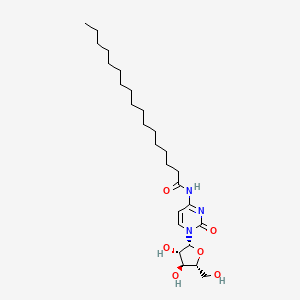
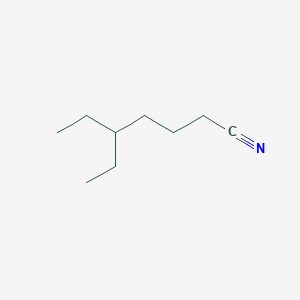

methylidene}-1-methylimidazolidine](/img/structure/B14603680.png)
